molecular formula C13H17NO2 B8246809 (R)-2-(4-(tert-Butyl)-4,5-dihydrooxazol-2-yl)phenol

(R)-2-(4-(tert-Butyl)-4,5-dihydrooxazol-2-yl)phenol

Cat. No.: B8246809
M. Wt: 219.28 g/mol
InChI Key: IQQWBBVHUNRMCK-NSHDSACASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-2-(4-(tert-Butyl)-4,5-dihydrooxazol-2-yl)phenol is an organic compound that features a phenol group substituted with a tert-butyl group and an oxazoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(4-(tert-Butyl)-4,5-dihydrooxazol-2-yl)phenol typically involves the reaction of a phenol derivative with a tert-butyl group and an oxazoline ring. One common method involves the alkylation of phenol with tert-butyl alcohol in the presence of an acid catalyst, followed by the formation of the oxazoline ring through cyclization reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Catalysts such as zeolites or acid-activated clays are often employed to facilitate the reactions .

Chemical Reactions Analysis

Types of Reactions

®-2-(4-(tert-Butyl)-4,5-dihydrooxazol-2-yl)phenol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

®-2-(4-(tert-Butyl)-4,5-dihydrooxazol-2-yl)phenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of ®-2-(4-(tert-Butyl)-4,5-dihydrooxazol-2-yl)phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The phenol group can form hydrogen bonds with active sites, while the oxazoline ring can participate in coordination with metal ions. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    4-tert-Butylphenol: A simpler compound with similar tert-butyl and phenol groups but lacking the oxazoline ring.

    2-Phenyl-4,5-dihydrooxazole: Contains the oxazoline ring but lacks the tert-butyl group.

Uniqueness

®-2-(4-(tert-Butyl)-4,5-dihydrooxazol-2-yl)phenol is unique due to the combination of the tert-butyl group, phenol group, and oxazoline ring in a single molecule.

Properties

IUPAC Name

2-[(4R)-4-tert-butyl-4,5-dihydro-1,3-oxazol-2-yl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2/c1-13(2,3)11-8-16-12(14-11)9-6-4-5-7-10(9)15/h4-7,11,15H,8H2,1-3H3/t11-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQQWBBVHUNRMCK-NSHDSACASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1COC(=N1)C2=CC=CC=C2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[C@@H]1COC(=N1)C2=CC=CC=C2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.28 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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